molecular formula C16H17N3O3 B14568397 Carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester CAS No. 61656-92-6

Carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester

Cat. No.: B14568397
CAS No.: 61656-92-6
M. Wt: 299.32 g/mol
InChI Key: ZXTZXERFQHBBNE-UHFFFAOYSA-N
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Description

Carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This particular compound is known for its unique structure, which includes a phenylmethyl group, a pyridinylamino group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester can be achieved through several methods. One common method involves the reaction of a carbamoyl chloride with an alcohol. This reaction typically occurs under mild conditions and does not require an inert atmosphere . Another method involves the reaction of an isocyanate with an alcohol, which also produces the desired carbamate .

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of carbon dioxide as a reactant. For example, the reaction of an amine with carbon dioxide in the presence of a catalyst can produce a carbamic acid intermediate, which can then be converted to the desired carbamate ester . This method is advantageous because it uses readily available and inexpensive reactants.

Mechanism of Action

The mechanism of action of carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by forming a covalent bond with the active site of the enzyme . This interaction can lead to the inhibition of enzyme activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester is unique due to its combination of a phenylmethyl group, a pyridinylamino group, and an ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other carbamates .

Properties

CAS No.

61656-92-6

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

ethyl N-[benzyl(pyridin-2-yl)carbamoyl]carbamate

InChI

InChI=1S/C16H17N3O3/c1-2-22-16(21)18-15(20)19(14-10-6-7-11-17-14)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20,21)

InChI Key

ZXTZXERFQHBBNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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